1-(3-cyanoquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide

Structure-Activity Relationship Medicinal Chemistry Kinase Inhibitor

This 3-cyanoquinoline piperidine-4-carboxamide features a unique 3,4-dimethylphenyl substituent, distinguishing it from halogen- or methoxy-substituted analogs. Ideal for focused SAR libraries targeting kinases or DPP-4, it offers a sterically defined, lipophilic probe for hypothesis-driven binding studies. Lacking sulfur/halogen handles, it serves as an unmatched baseline control for proteome-wide selectivity profiling. Procure with confidence for computational docking, reference standard development, or as a versatile derivatization starting point.

Molecular Formula C24H24N4O
Molecular Weight 384.483
CAS No. 1207001-66-8
Cat. No. B2989937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-cyanoquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide
CAS1207001-66-8
Molecular FormulaC24H24N4O
Molecular Weight384.483
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N)C
InChIInChI=1S/C24H24N4O/c1-16-7-8-20(13-17(16)2)27-24(29)18-9-11-28(12-10-18)23-19(14-25)15-26-22-6-4-3-5-21(22)23/h3-8,13,15,18H,9-12H2,1-2H3,(H,27,29)
InChIKeyORGASSQWQFTIOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Cyanoquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide: Structural Classification and Procurement Specifications


1-(3-Cyanoquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide (CAS 1207001-66-8) is a synthetic small molecule from the class of 3-cyanoquinoline piperidine-4-carboxamides. It features a quinoline core with a 3-cyano substituent and a piperidine ring linked via a carboxamide to a 3,4-dimethylphenyl group . The molecular formula is C24H24N4O, with a molecular weight of 384.48 g/mol and a typical commercial purity of 95%+ . This compound is cataloged for research use only and is primarily listed as a piperidine derivative in chemical supplier inventories .

Why 1-(3-Cyanoquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide Cannot be Generically Substituted


Within the 3-cyanoquinoline piperidine-4-carboxamide series, modification of the terminal phenyl substituent is known to profoundly impact pharmacological properties such as target binding, metabolic stability, and solubility [1]. The specific 3,4-dimethylphenyl moiety in this compound is a distinct structural feature compared to close analogs bearing halogen, methoxy, or different methyl-substituted phenyl rings [1]. While vendors note potential applications as a kinase inhibitor or DPP-4 inhibitor, there is currently no publicly available quantitative head-to-head data to support the selection of this specific compound over its nearest structural neighbors [1].

Quantitative Evidence Guide for Procuring 1-(3-Cyanoquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide


Structural Differentiation: The 3,4-Dimethylphenyl Moiety versus 3-Chloro-4-Methylphenyl Analog

The target compound contains a 3,4-dimethylphenyl group, whereas the closest chlorinated analog, N-(3-chloro-4-methylphenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide (CAS 1206987-88-3), features a 3-chloro-4-methylphenyl group [1]. This substitution replaces a methyl group with a chlorine atom, altering lipophilicity and electronic effects. However, there are no publicly available comparative IC50 or ADME data to quantify the impact of this specific structural change [1].

Structure-Activity Relationship Medicinal Chemistry Kinase Inhibitor

Absence of Sulfur-Containing Substitutions: Target Compound versus 3-(Methylsulfanyl)phenyl Analog

The target compound lacks a sulfur-containing substituent, unlike the analog 1-(3-cyanoquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide, which introduces a thiomethyl group [1]. This structural difference can influence redox stability and binding to certain kinase targets, as noted in general cyanoquinoline literature. However, no published quantitative data (e.g., IC50, selectivity panels) exists to support selecting the target compound over its sulfur-containing counterpart [1].

Drug Discovery Selectivity Profile Off-target Effects

Comparison with Halogenated Analogs: 4-Fluorophenyl Substitution

The target compound's 3,4-dimethylphenyl group differs significantly from the 4-fluorophenyl group found in 1-(3-cyanoquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide [1]. The fluorine atom is a common methyl bioisostere but can dramatically alter metabolic stability and membrane permeability. Without published comparative data on metabolic half-life in microsomes or PAMPA permeability for these specific analogs, any selection between them remains speculative [1].

Bioisostere Metabolic Stability Permeability

Alternative Dimethylphenyl Isomer Comparison: The 3,5-Dimethylphenyl Variant

The only difference between the target compound and its closest isomer, 1-(3-cyanoquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide (CAS 1207056-39-0), is the position of a single methyl group on the phenyl ring (3,4- vs 3,5-dimethyl) [1]. Such minor changes can lead to major shifts in biological activity, as demonstrated in other chemotypes. However, no published binding, enzymatic, or cellular assay data exists for either compound, making it impossible to quantify any differential advantage [1].

Regioisomer Selectivity Binding Affinity

Application Scenarios for 1-(3-Cyanoquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide Based on Available Evidence


Fragment-Based Drug Discovery or Lead Optimization

This compound may be procured as part of a focused 3-cyanoquinoline library for structure-activity relationship (SAR) studies, where the unique 3,4-dimethylphenyl substitution pattern is of interest. The choice of this compound over its analogs would be based on a proprietary hypothesis about steric or lipophilic complementarity to a target protein's binding pocket .

In Silico Modeling and Docking Studies

The compound can serve as a computationally tractable input for docking or molecular dynamics simulations targeting kinases or DPP-4, for which cyanoquinoline scaffolds are known. This would allow a researcher to predict its binding mode before committing to synthesis or purchase, though no public experimental validation exists .

Chemical Proteomics Probe Development

The absence of a sulfur or halogen handle differentiates this compound from the others in the series. If a research aim is to profile the proteome-wide selectivity of cyanoquinolines, this compound, lacking these elements, could serve as a baseline control or starting point for further derivatization .

Analytical Chemistry Reference Standard

Given its well-defined molecular formula and purity specifications (C24H24N4O, 384.48 g/mol, >95%), it can be procured as a reference standard for analytical method development (e.g., HPLC, LC-MS) to detect and quantify this specific molecular entity in complex mixtures, distinguishing it from its isomers .

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